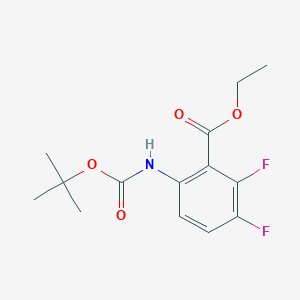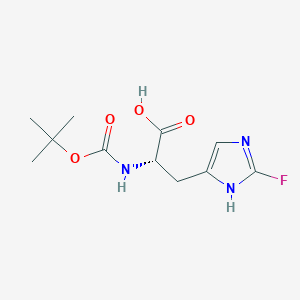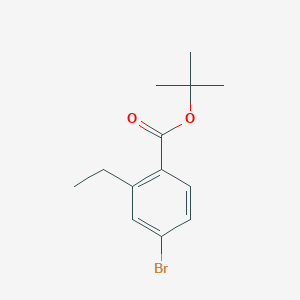
(S)-N-Boc-4(5)-fluoro-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Boc-4(5)-fluoro-histidine is a derivative of histidine, an essential amino acid This compound is characterized by the presence of a fluoro group at the 4(5) position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-4(5)-fluoro-histidine typically involves the following steps:
Protection of the Histidine Amino Group: The amino group of histidine is protected using a Boc protecting group. This is achieved by reacting histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Fluoro Group: The fluoro group is introduced at the 4(5) position of the histidine ring. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
(S)-N-Boc-4(5)-fluoro-histidine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used for peptide coupling.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluoro group.
Deprotection Reactions: The major product is the free amine form of histidine.
Coupling Reactions: Products include peptides or peptide derivatives.
科学研究应用
(S)-N-Boc-4(5)-fluoro-histidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and peptides.
Biology: The compound is used in studies involving protein structure and function, particularly in the investigation of enzyme mechanisms.
Medicine: It serves as a precursor for the synthesis of fluorinated pharmaceuticals and diagnostic agents.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-N-Boc-4(5)-fluoro-histidine involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The Boc protecting group provides stability, allowing the compound to be used in various chemical reactions without degradation.
相似化合物的比较
Similar Compounds
(S)-N-Boc-histidine: Lacks the fluoro group, making it less reactive in certain chemical reactions.
(S)-N-Boc-4(5)-chloro-histidine: Contains a chloro group instead of a fluoro group, which can result in different reactivity and binding properties.
(S)-N-Boc-4(5)-bromo-histidine: Contains a bromo group, which is larger and more reactive than the fluoro group.
Uniqueness
(S)-N-Boc-4(5)-fluoro-histidine is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable in various research applications.
属性
IUPAC Name |
(2S)-3-(4-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(9(16)17)4-6-8(12)14-5-13-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKFEQBIILDPHQ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(N=CN1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(N=CN1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate](/img/structure/B8186188.png)








